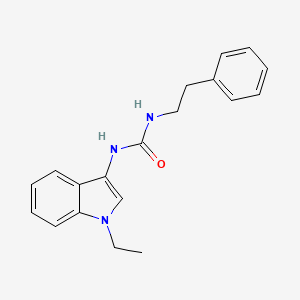![molecular formula C16H17N7O2 B2602515 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1903879-33-3](/img/structure/B2602515.png)
3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It’s part of a series of compounds synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A method for synthesizing a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride, has been described in a patent . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and regulation of the pH value to 6 .Molecular Structure Analysis
The molecular structure of this compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine class . The compound contains a piperazine ring attached to the pyrazine ring via a carbonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . An oxidative [4 + 1] annulation has been used to prepare 1,2,4-triazolo[4,3-a]pyridines .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives. These compounds, often containing a benzofuran moiety, are synthesized through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The structural confirmation of these derivatives is typically achieved through elemental analyses, spectral data, and alternative synthetic routes when possible (Abdelhamid et al., 2012).
Antimicrobial Activities
Derivatives of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one have been investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds demonstrating significant efficacy against various microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Bioactivity Screening
The synthesized derivatives have also been subjected to molecular docking studies to assess their interactions with target proteins. Such studies are crucial in understanding the biological activity and potential therapeutic applications of these compounds. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been prepared and evaluated for their antimicrobial and antioxidant activities, demonstrating the versatility of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one derivatives in various biological applications (Flefel et al., 2018).
Application in Insecticidal Agents
Some newly synthesized sulfonamide thiazole derivatives, potentially derived from compounds like 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, have shown promising insecticidal activity against certain pests. These findings indicate the potential application of these compounds in agricultural pest management strategies (Soliman et al., 2020).
Propiedades
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-11-19-20-14-13(17-5-6-23(11)14)21-7-9-22(10-8-21)16(25)12-3-2-4-18-15(12)24/h2-6H,7-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKUHOBTSODPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)




